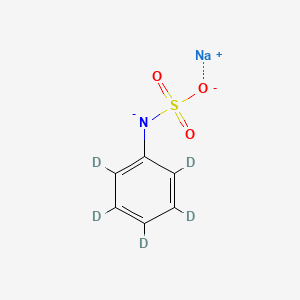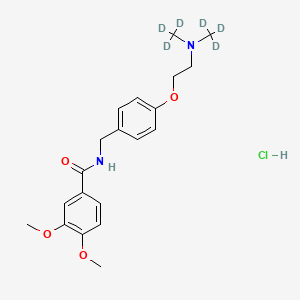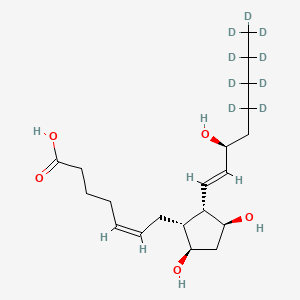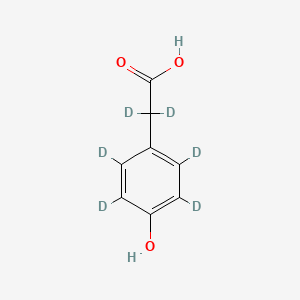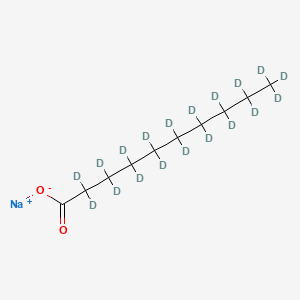
Nifekalant-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifekalant-d4 is a deuterated form of nifekalant, a class III antiarrhythmic agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Nifekalant itself is known for its ability to prolong the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking potassium currents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nifekalant-d4 involves the deuteration of nifekalant. This process typically includes the incorporation of deuterium atoms into the nifekalant molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nifekalant-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Nifekalant-d4 is used extensively in scientific research to study the pharmacokinetics and pharmacodynamics of nifekalant. Its applications include:
Chemistry: Used as a tracer in studies involving the metabolism and distribution of nifekalant.
Biology: Helps in understanding the biological pathways and interactions of nifekalant.
Medicine: Used in clinical trials to evaluate the efficacy and safety of nifekalant in treating arrhythmias.
Industry: Employed in the development of new antiarrhythmic drugs and formulations
Wirkmechanismus
Nifekalant-d4 exerts its effects by blocking various potassium currents, including the rapid component of the delayed rectifier potassium current, the transient outward potassium current, the inward rectifier potassium current, and the ATP-sensitive potassium current. This blockade results in the prolongation of the action potential duration and the effective refractory period of ventricular and atrial myocytes. The molecular targets involved in this mechanism include potassium channels and other related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiodarone: Another class III antiarrhythmic agent with a broader spectrum of action, including sodium and calcium channel blockade.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the rapid component of the delayed rectifier potassium current.
Uniqueness of Nifekalant-d4
This compound is unique due to its deuterated nature, which allows for more precise pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide stability and reduce the rate of metabolic degradation, making it an invaluable tool in scientific research .
Eigenschaften
Molekularformel |
C19H27N5O5 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3/i12D2,13D2 |
InChI-Schlüssel |
OEBPANQZQGQPHF-IDPVZSQYSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)N(CCCC1=CC=C(C=C1)[N+](=O)[O-])CCNC2=CC(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





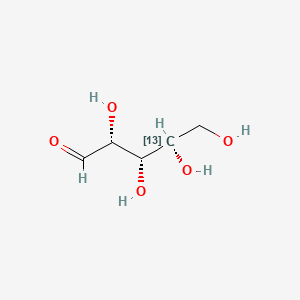

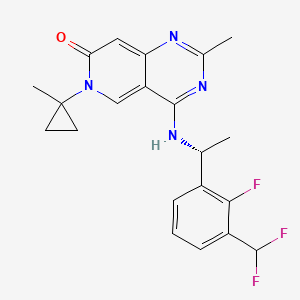
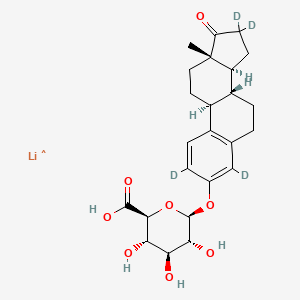
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
